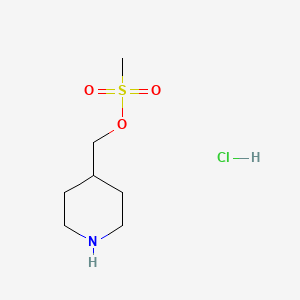

(piperidin-4-yl)methyl methanesulfonate hydrochloride

Description

“(Piperidin-4-yl)methyl methanesulfonate hydrochloride” is a piperidine derivative featuring a mesylate (methanesulfonate) ester group at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its water solubility. This article compares this compound with similar piperidine-based substances, leveraging Safety Data Sheets (SDS) and regulatory documents from diverse sources.

Properties

IUPAC Name |

piperidin-4-ylmethyl methanesulfonate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S.ClH/c1-12(9,10)11-6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKGERYUDWGSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (piperidin-4-yl)methyl methanesulfonate hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(piperidin-4-yl)methyl methanesulfonate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones or reduction to form piperidines.

Hydrolysis: The compound can be hydrolyzed to form piperidine and methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products

Substitution Reactions: Products include substituted piperidines with various functional groups.

Oxidation: Piperidinones are the major products.

Reduction: Reduced piperidine derivatives are formed.

Scientific Research Applications

(piperidin-4-yl)methyl methanesulfonate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with piperidine moieties.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (piperidin-4-yl)methyl methanesulfonate hydrochloride involves its interaction with nucleophiles and electrophiles. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural distinctions among piperidine derivatives arise from substituents on the piperidine ring, influencing their reactivity, stability, and biological activity. Below is a comparative analysis:

Table 1: Structural Features of Piperidine Derivatives

Key Observations :

- The mesylate group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to ethers (e.g., 4-(diphenylmethoxy)piperidine HCl) or esters (e.g., Meperidine HCl).

- Bulky substituents like diphenylmethoxy may reduce bioavailability but improve receptor-binding specificity in pharmaceuticals.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The hydrochloride salt improves water solubility across all compounds.

- Lipophilicity varies significantly: diphenylmethoxy derivatives are highly lipophilic, favoring blood-brain barrier penetration, while mesylates and smaller substituents (e.g., 4-methylpiperidine HCl) are more polar.

Reactivity and Stability Profiles

Reactivity :

- Mesylate Group : The target compound’s mesylate ester is prone to nucleophilic displacement, making it useful in alkylation reactions . This contrasts with stable ethers (e.g., 4-(diphenylmethoxy)piperidine HCl) or hydrolyzable esters (e.g., Meperidine HCl ).

- Amides vs. Esters : Benzamide derivatives exhibit greater stability than esters due to resonance stabilization of the amide bond.

Stability :

- Mesylates are generally stable under dry, acidic conditions but degrade in basic environments.

Table 3: Toxicity Profiles

Key Observations :

- Mesylate-containing compounds may act as irritants due to reactive sulfonate groups.

Regulatory Considerations

- 4-(Diphenylmethoxy)piperidine HCl : Complies with Chinese chemical regulations (IECSC) .

- Meperidine HCl : Schedule II controlled substance in the U.S. .

- Target Compound : Likely subject to general industrial chemical regulations; specific controls depend on application (e.g., pharmaceutical intermediates).

Biological Activity

The compound (piperidin-4-yl)methyl methanesulfonate hydrochloride is gaining attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, antiproliferative, and anti-inflammatory effects, supported by research findings and case studies.

- Molecular Formula : C₉H₁₃ClNO₃S

- Molecular Weight : 229.0539422 g/mol

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest its potential use as an antimicrobial agent in clinical settings.

Antiproliferative Activity

Studies have demonstrated that this compound possesses antiproliferative effects on cancer cells. It has been evaluated in vitro for its ability to inhibit tumor cell proliferation and induce apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Activity

The compound also shows anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has indicated that it may reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.

Toxicity and Safety

Toxicological assessments reveal that this compound is generally non-toxic and non-mutagenic under standard laboratory conditions. However, it can cause skin and eye irritation upon contact, and inhalation of its dust may lead to respiratory irritation.

| Property | Findings |

|---|---|

| Toxicity | Non-toxic under normal conditions |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Respiratory Irritation | Possible upon inhalation |

Applications in Research and Industry

The versatility of this compound extends to various applications:

- As a Prodrug : It serves as a prodrug for several active substances, enhancing their bioavailability.

- Organic Synthesis : Utilized as a reagent in organic synthesis and as a protecting group for amines and alcohols.

- Drug Discovery : Its potential as a precursor for novel therapeutic agents is currently being explored .

Case Study 1: Anticancer Properties

In a study focused on the antiproliferative effects of this compound, researchers used MTT assays to measure cell viability across various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting effective inhibition of tumor growth through induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as an effective antimicrobial agent.

Current State of Research

Research is ongoing to further explore the biological activities of this compound. Current studies are focused on:

- Enhancing its efficacy as a prodrug.

- Investigating its role in enzyme-catalyzed reactions.

- Exploring new applications in agrochemicals and materials science .

Limitations and Future Directions

Despite its promising biological activities, limitations such as hygroscopic nature and instability under certain conditions pose challenges for practical applications. Future research aims to develop more stable formulations and explore novel synthetic routes to enhance the compound's efficacy and applicability across various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.